Benzenesulfonyl isocyanate, 2-(trifluoromethoxy)-
Overview
Description
Benzenesulfonyl isocyanate, 2-(trifluoromethoxy)-, also known as 2-(trifluoromethoxy)benzenesulfonyl isocyanate, is a chemical compound with the molecular formula C8H4F3NO4S. It is characterized by the presence of a trifluoromethoxy group attached to a benzenesulfonyl isocyanate moiety. This compound is used in various chemical reactions and has applications in organic synthesis and industrial processes .
Preparation Methods
The synthesis of benzenesulfonyl isocyanate, 2-(trifluoromethoxy)-, can be achieved through several routes. One common method involves the reaction of trifluoromethoxybenzenesulfonyl chloride with sodium cyanide to produce the corresponding isocyanate . The reaction conditions typically require anhydrous solvents and controlled temperatures to ensure high yields and purity of the product .
Chemical Reactions Analysis
Benzenesulfonyl isocyanate, 2-(trifluoromethoxy)-, undergoes various chemical reactions, including:
Substitution Reactions: It can react with nucleophiles such as amines and alcohols to form sulfonylureas and sulfonylcarbamates, respectively.
Addition Reactions: The compound can participate in addition reactions with compounds containing active hydrogen atoms, such as water and alcohols, to form corresponding sulfonyl derivatives.
Cycloaddition Reactions: It can undergo cycloaddition reactions with alkenes and alkynes to form cyclic compounds.
Common reagents used in these reactions include amines, alcohols, and alkenes, with reaction conditions varying depending on the desired product . Major products formed from these reactions include sulfonylureas, sulfonylcarbamates, and cyclic sulfonyl derivatives .
Scientific Research Applications
Benzenesulfonyl isocyanate, 2-(trifluoromethoxy)-, has several scientific research applications:
Organic Synthesis: It is used as a reagent in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Material Science: The compound is utilized in the preparation of advanced materials, such as polymers and coatings, due to its reactivity and functional groups.
Biological Studies: It is employed in the modification of biomolecules and the development of bioactive compounds.
Industrial Applications: The compound is used in the production of specialty chemicals and intermediates for various industrial processes.
Mechanism of Action
The mechanism of action of benzenesulfonyl isocyanate, 2-(trifluoromethoxy)-, involves its reactivity towards nucleophiles and electrophiles. The isocyanate group (-N=C=O) readily reacts with nucleophiles, such as amines and alcohols, to form stable sulfonyl derivatives . The trifluoromethoxy group enhances the compound’s reactivity and stability, making it a valuable reagent in various chemical transformations .
Comparison with Similar Compounds
Benzenesulfonyl isocyanate, 2-(trifluoromethoxy)-, can be compared with other similar compounds, such as:
Benzenesulfonyl isocyanate: Lacks the trifluoromethoxy group, resulting in different reactivity and applications.
4-(Trifluoromethoxy)phenyl isocyanate: Contains a trifluoromethoxy group but differs in the position of the isocyanate group, leading to variations in chemical behavior.
2-(Trifluoromethoxy)benzenesulfonyl chloride: A precursor to the isocyanate compound, used in similar synthetic applications.
The presence of the trifluoromethoxy group in benzenesulfonyl isocyanate, 2-(trifluoromethoxy)-, imparts unique properties, such as increased reactivity and stability, making it distinct from other related compounds .
Properties
IUPAC Name |
N-(oxomethylidene)-2-(trifluoromethoxy)benzenesulfonamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4F3NO4S/c9-8(10,11)16-6-3-1-2-4-7(6)17(14,15)12-5-13/h1-4H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WBOGEOPCZKEEIM-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)OC(F)(F)F)S(=O)(=O)N=C=O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4F3NO4S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID1074383 | |
Record name | Benzenesulfonyl isocyanate, 2-(trifluoromethoxy)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID1074383 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
267.18 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
99722-81-3 | |
Record name | 2-(Trifluoromethoxy)benzenesulfonyl isocyanate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=99722-81-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Benzenesulfonyl isocyanate, 2-(trifluoromethoxy)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0099722813 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Benzenesulfonyl isocyanate, 2-(trifluoromethoxy)- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Benzenesulfonyl isocyanate, 2-(trifluoromethoxy)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID1074383 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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